Enzyme Inhibition Profile: Differential Activity Against Lipoxygenase, Cyclooxygenase, and Carboxylesterase
1-Azaspiro[4.5]decan-4-ol has been identified as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. In contrast to broad-spectrum anti-inflammatory agents, this compound demonstrates a tiered inhibitory profile: it potently inhibits lipoxygenase, while exhibiting weaker inhibition of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) [1]. This differential activity is particularly relevant when compared to non-selective COX inhibitors (e.g., ibuprofen, naproxen) or dual COX/LOX inhibitors, as it suggests a potential for modulating inflammatory pathways with a distinct side-effect profile. Furthermore, the compound exhibits antioxidant properties in fats and oils, a feature not commonly associated with simple spirocyclic amines lacking the 4-hydroxyl group [1].
| Evidence Dimension | Enzyme Inhibition Potency |
|---|---|
| Target Compound Data | Potent lipoxygenase inhibitor; weaker inhibitor of formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase; antioxidant |
| Comparator Or Baseline | Broad-spectrum COX inhibitors (e.g., ibuprofen) or dual COX/LOX inhibitors |
| Quantified Difference | Not quantified in available sources; relative potency described as 'potent' for lipoxygenase and 'to a lesser extent' for COX |
| Conditions | Biochemical enzyme assays (specific assay details not provided in source) |
Why This Matters
This distinct enzyme inhibition fingerprint may guide selection for research programs focused on lipoxygenase-mediated pathways (e.g., asthma, atherosclerosis) where minimizing COX inhibition is desirable to avoid gastrointestinal or cardiovascular side effects.
- [1] Medical University of Lublin. (n.d.). MeSH Concept Record: 1-Azaspiro[4.5]decan-4-ol. Retrieved from https://ppm.umlub.pl/info/meshconcept/MeSH-M0014961 View Source
